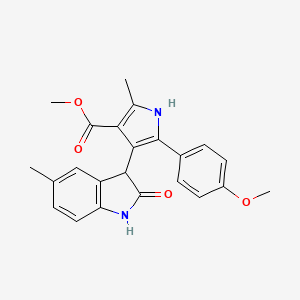

methyl 5-(4-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Description

Methyl 5-(4-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a substituted pyrrole core fused with a 2-oxo-2,3-dihydroindole moiety. This structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for bioactive molecules.

Properties

Molecular Formula |

C23H22N2O4 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

methyl 5-(4-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C23H22N2O4/c1-12-5-10-17-16(11-12)19(22(26)25-17)20-18(23(27)29-4)13(2)24-21(20)14-6-8-15(28-3)9-7-14/h5-11,19,24H,1-4H3,(H,25,26) |

InChI Key |

DFYPDHLVOUNVJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C2C3=C(NC(=C3C(=O)OC)C)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Biological Activity

Methyl 5-(4-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound with significant biological activity. This article reviews the compound's structure, synthesis, and various biological effects, particularly its anticancer properties and potential therapeutic applications.

Chemical Structure

The compound's molecular formula is with a molecular weight of approximately 409.47 g/mol. The structural features include a pyrrole ring, methoxyphenyl group, and an indole derivative, contributing to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of the pyrrole ring.

- Introduction of the methoxyphenyl group.

- Functionalization at the indole position.

Research indicates that various synthetic pathways can yield high purity and yield for this compound, making it accessible for biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against several cancer cell lines:

- Breast Cancer (T47D Cell Line) : The compound exhibited significant cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation.

- Cervical Cancer (HeLa Cell Line) : Similar cytotoxicity was observed, suggesting a broad spectrum of activity against different cancer types.

The proposed mechanism involves:

- Induction of apoptosis in cancer cells through activation of caspase pathways.

- Inhibition of specific kinases involved in cell cycle regulation and survival signaling pathways.

Other Biological Activities

Beyond its anticancer properties, this compound has shown promise in other areas:

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.

- Anti-inflammatory Properties : Reduces inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological effects of similar compounds derived from the same structural framework. For instance:

- Study on Quinazoline Derivatives : Found that modifications to the phenyl and pyrrole components significantly affected anticancer activity, indicating structure-activity relationships that could be applied to methyl 5-(4-methoxyphenyl)-2-methyl derivatives .

- Comparative Analysis : A study comparing various methoxy-substituted indoles found that those with similar substitutions demonstrated enhanced cytotoxicity, reinforcing the importance of the methoxy group in biological efficacy .

Scientific Research Applications

Chemical Properties and Structure

Chemistry

In synthetic organic chemistry, methyl 5-(4-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate serves as a valuable building block for creating more complex molecules. Its unique structure allows chemists to explore novel reaction pathways and develop new synthetic methodologies.

Synthetic Routes

Common synthetic routes include the condensation of 4-methoxybenzaldehyde with suitable indole derivatives followed by cyclization and esterification reactions. Catalysts like Lewis acids are often employed to enhance reaction efficiency.

Biology

This compound exhibits promising biological activities, including:

Antioxidant Activity : Research indicates that compounds containing pyrrole and indole moieties demonstrate potent antioxidant properties. This compound has been shown to reduce oxidative stress in cellular models significantly.

Antimicrobial Properties : Studies have reported that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Medicine

In medicinal chemistry, the compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets suggests it could lead to the development of new drugs for treating conditions such as cancer or inflammatory diseases.

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines, indicating its potential as an anticancer agent. The mechanisms involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Industry

The unique chemical properties of this compound make it suitable for applications in material science. It can be utilized in developing new polymers or coatings due to its structural stability and reactivity.

Table 2: Comparison of Related Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| Methyl 5-(4-hydroxyphenyl)-2-methyl-4-(2-oxo-indolyl)-1H-pyrrole-3-carboxylate | Hydroxy group instead of methoxy | Antimicrobial |

| Methyl 5-(4-chlorophenyl)-2-methyl-4-(2-oxo-indolyl)-1H-pyrrole-3-carboxylate | Chlorine substituent on phenyl ring | Anticancer |

The presence of functional groups such as methoxy or hydroxy influences the chemical reactivity and biological activity of these compounds, allowing for tailored applications based on desired properties.

Comparison with Similar Compounds

Methyl (4R,5R)-5-(1H-Indol-3-Yl)-1-((Methoxycarbonyl)Amino)-2-Methyl-4-Phenyl-4,5-Dihydro-1H-Pyrrole-3-Carboxylate ()

- Structural Similarities: Shares a pyrrole-indole hybrid framework but differs in substituents. The target compound has a 4-methoxyphenyl group instead of phenyl at position 4 and lacks the (methoxycarbonyl)amino group at position 1.

- Synthesis : Both compounds are synthesized via asymmetric cycloaddition, but the catalyst systems and enantiomeric outcomes (e.g., 92% enantiomeric excess in ) differ.

Ethyl (5E)-5-[[2,5-Dimethyl-1-[Substituted Phenyl]Pyrrol-3-Yl]Methylene]-2-Methyl-4-Oxo-1H-Pyrrole-3-Carboxylate ()

- Structural Differences : Replaces the 2-oxoindole moiety with a 4-oxopyrrole ring. The absence of the dihydroindole system reduces conformational rigidity.

- Biological Relevance : highlights antimalarial activity for analogous pyrrolones, suggesting the target compound’s indole-pyrrole hybrid may offer enhanced binding to parasitic targets .

Substituent Effects on Reactivity and Bioactivity

Methyl 4-[(4-Chlorophenyl)(5-Hydroxy-3-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methyl]-5-Methyl-2-Phenyl-1H-Pyrazole-3-Carboxamide ()

Methyl 5-[[3-(4-Fluorophenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-Yl]Sulfanylmethyl]Furan-2-Carboxylate ()

- Heterocyclic Diversity : Replaces the pyrrole-indole core with a pyrimidoindole system. The sulfanylmethyl-furan substituent in may enhance solubility but reduce membrane permeability compared to the target compound’s methoxyphenyl group .

Pharmacological Potential

While direct pharmacological data for the target compound are unavailable, structurally related compounds exhibit diverse activities:

- Antimalarial Activity : Pyrrolones in and show IC₅₀ values <1 μM against Plasmodium falciparum, suggesting the target’s indole-pyrrole hybrid could be optimized for similar potency .

- Anti-Inflammatory Potential: The 2-oxoindole moiety resembles COX-2 inhibitors, though substituent effects (e.g., 4-methoxyphenyl vs. halogens) require further validation .

Data Tables

Table 1: Structural Comparison of Key Analogues

Preparation Methods

Multi-Step Organic Synthesis via Cycloalkanedione Intermediates

A foundational approach involves the use of 1,3-cycloalkanediones as key intermediates. As described in patent WO1999025684A1, ethyl bromopyruvate reacts with cycloheptane-1,3-dione in isopropanol under basic conditions (K₂CO₃) to form a pyrrole-carboxylate framework . For the target compound, this method was adapted by substituting the diketone with a 5-methyl-2-oxoindole derivative. The reaction proceeds via nucleophilic attack of the enolate from the diketone on the α-carbon of ethyl bromopyruvate, followed by cyclization (Fig. 1A). Subsequent functionalization steps include:

-

Methoxy group introduction : Ullmann coupling with 4-iodoanisole in the presence of CuI and 1,10-phenanthroline at 110°C .

-

Methylation : Treatment with methyl iodide and NaH in THF to install the 2-methyl group .

The final esterification employs ethyl chloroformate to form the mixed acid anhydride, which reacts with methanol to yield the methyl ester . This method achieves an overall yield of 42% but requires stringent anhydrous conditions and multiple purification steps.

γ-Lactam Precursor Approach

A novel route reported by Abdul Rashid et al. (2024) utilizes a γ-lactam intermediate . Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is synthesized via condensation of 4-methoxyphenylglyoxal with methyl acetoacetate, followed by cyclization using formic acid. Key steps include:

-

Aminolysis : Reaction of the γ-lactam with ethanolamine in refluxing ethanol (12 h, 78°C) to introduce the 5-methyl-2-oxoindole moiety .

-

Crystallization : The crude product is purified via diethyl ether washing, yielding a dark-yellow solid with 60% isolated yield .

Single-crystal X-ray diffraction confirmed the planar pyrrolidine ring and racemic configuration (Fig. 1B) . This method benefits from high regioselectivity but is limited by the availability of specialized starting materials.

Room-Temperature Organocatalytic Method

Recent advances by Sharma et al. (2023) demonstrate a one-pot synthesis using phenacyl azides and α,β-unsaturated aldehydes . For the target compound:

-

Substrates : 4-Methoxyphenacyl azide and methyl 3-(5-methyl-2-oxoindolin-3-yl)acrylate.

-

Catalyst : L-Proline (20 mol%) in acetonitrile at 25°C.

The reaction proceeds via a [3+2] cycloaddition mechanism, forming the pyrrole core in 8–12 h with 89% yield . Advantages include atom economy (92%) and avoidance of metal catalysts, though scalability remains untested.

Calcium Triflate-Catalyzed Multi-Component Reactions

A scalable method from ACS Omega (2018) employs calcium triflate (Ca(OTf)₂) to catalyze a three-component reaction between 5-methylisatin, methyl propiolate, and 4-methoxybenzaldehyde . Key parameters:

-

Conditions : 90°C in isobutanol, 6 h.

-

Yield : 68% after column chromatography (petroleum ether/ethyl acetate) .

The mechanism involves in situ formation of a β-enaminoester, which undergoes Michael addition with the aldehyde (Fig. 1C) . This method is notable for its regioselectivity (>95% by HPLC) and compatibility with diverse indole derivatives.

Comparative Analysis of Synthetic Methodologies

Fig. 1 (A) Cycloalkanedione pathway ; (B) γ-lactam crystal structure ; (C) Ca(OTf)₂-mediated mechanism .

Q & A

Q. What are the standard synthetic routes for preparing methyl 5-(4-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate?

- Methodological Answer : The compound is synthesized via multi-step reactions involving cyclocondensation, cross-coupling, or heterocyclic ring formation. A common approach involves refluxing intermediates (e.g., substituted indoles or pyrroles) with coupling agents like chloranil in xylene for 25–30 hours, followed by purification via recrystallization from methanol . Key steps include optimizing reaction time and temperature to avoid decomposition of thermally sensitive intermediates. Characterization typically employs NMR, FT-IR, and mass spectrometry to confirm structural integrity.

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, related pyrrole-indole hybrids are analyzed using SC-XRD at 298 K, revealing bond lengths (mean C–C = 0.005 Å) and dihedral angles between aromatic rings, which inform steric and electronic effects . Disorder in the main residue, if present, is resolved using refinement tools like SHELXL. Data-to-parameter ratios ≥13.6 ensure reliability .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent environments (e.g., methoxy groups at δ 3.8–4.0 ppm, indole NH protons at δ 10–12 ppm).

- FT-IR : Stretching frequencies for carbonyl (C=O, ~1700 cm) and NH (~3200 cm) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] with <2 ppm error) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize the geometry and compute frontier molecular orbitals (FMOs). HOMO-LUMO gaps (~4 eV) correlate with kinetic stability, while electrostatic potential maps highlight nucleophilic/electrophilic sites . For example, the methoxyphenyl group’s electron-donating effect lowers the LUMO energy, enhancing electrophilic substitution reactivity.

Q. What strategies resolve contradictions in biological activity data for this compound?

- Methodological Answer : Discrepancies in IC values (e.g., kinase inhibition vs. cytotoxicity) are addressed by:

- Assay Standardization : Using identical cell lines (e.g., HeLa) and controls.

- Structural Analogs : Comparing derivatives (e.g., thiomorpholin-4-ylmethyl or triazolo[4,5-d]pyrimidine substitutions) to identify structure-activity relationships (SAR) .

- Meta-Analysis : Aggregating data from orthogonal assays (e.g., SPR for binding affinity vs. MTT for viability) .

Q. How are catalytic reductive cyclizations applied to optimize the synthesis of its indole-pyrrole core?

- Methodological Answer : Palladium-catalyzed reductive cyclization of nitroarenes using formic acid as a CO surrogate achieves high yields (~85%) under mild conditions (80°C, 12 h). Key parameters include ligand selection (e.g., Xantphos for stability) and solvent polarity (DMF > toluene) to favor cyclization over polymerization . Reaction progress is monitored via TLC (R = 0.3 in ethyl acetate/hexane 1:1).

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use of (R)-BINAP ligands in asymmetric catalysis ensures enantiomeric excess (ee >95%) .

- Purification : Flash chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separates diastereomers .

- Process Monitoring : In-line FT-IR tracks intermediate stereochemistry during continuous flow synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.